Tyrocidine A

Description

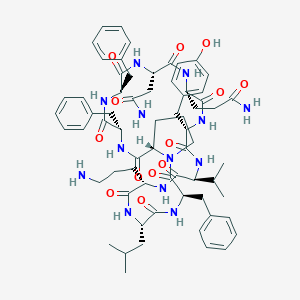

Structure

2D Structure

Properties

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXRBRIWJGAPDU-BBVRJQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N13O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163885 | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-70-5, 8011-61-8 | |

| Record name | Tyrocidine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrocidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROCIDINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology and Conformation of Tyrocidine a

Cyclic Decapeptide Architecture

Tyrocidine A is a homodetic cyclic decapeptide, meaning its cyclic structure is formed solely through peptide bonds between the amino acid residues. nih.govebi.ac.uk It consists of ten amino acids linked head-to-tail in a ring. nih.govwikipedia.org The sequence of amino acids in this compound is cyclo(D-Phe-Pro-Phe-D-Phe-Asn-Gln-Tyr-Val-Orn-Leu). nih.govwikipedia.orgwikidata.org A notable feature of its architecture is the presence of both L- and D-amino acids, which influences its three-dimensional structure and properties. nih.govwikipedia.org It also contains ornithine (Orn), a non-proteinogenic amino acid. wikipedia.org

Three-Dimensional Structural Elucidation

The three-dimensional structure of this compound has been investigated using various techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided detailed insights into its conformation.

X-ray Crystallography Studies of this compound

X-ray crystallography has been instrumental in determining the high-resolution structure of this compound. A crystal structure at a resolution of 0.95 Å revealed that this compound forms an amphipathic homodimer. nih.govrcsb.org The dimeric structure is composed of four beta strands that associate into a single, highly curved antiparallel beta sheet. nih.govrcsb.org

Key findings from X-ray crystallography:

Resolution: 0.95 Å nih.govrcsb.org

Forms an amphipathic homodimer. nih.govrcsb.org

Composed of four beta strands. nih.govrcsb.org

Strands associate into a highly curved antiparallel beta sheet. nih.govrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy has also been employed to study the structure and conformation of this compound, particularly in solution and in the presence of membrane mimetics. NMR studies have supported the presence of a beta-hairpin structure in this compound. acs.orgresearchgate.net Investigations using NMR have also explored the interactions of this compound with saccharides, revealing structural changes and binding affinities. aphrc.org For instance, the presence of glucose induced spectral changes in this compound, suggesting the formation of new hydrogen bonds and potential stabilization of beta-sheet structures. aphrc.org

NMR studies have provided data on:

Confirmation of beta-hairpin structure. acs.orgresearchgate.net

Interactions with saccharides and resulting spectral changes. aphrc.org

Binding affinity for glucose (dissociation constant approximately 200 μM). aphrc.org

Dimerization and Supramolecular Assembly of this compound

This compound has been shown to form dimers, a feature believed to be important for its interaction with bacterial membranes. nih.govacs.org The crystal structure revealed an intimate and highly amphipathic homodimer. nih.govrcsb.org This dimerization involves the association of the beta sheets of two monomers. nih.govrcsb.org The way the two monomers associate in the dimer preserves and amplifies the amphipathic nature of the individual molecules. nih.gov

Studies also suggest that tyrocidines are prone to aggregation, particularly in polar solvents, and can form higher-order oligomers and highly ordered nanostructures. researchgate.net The amphipathic nature of the dimers and oligomerization driven by hydrophobic interactions may play a role in their association with membranes. researchgate.net

Amphipathic Nature and Topographical Features

This compound is characterized by its amphipathic nature, possessing both hydrophobic and hydrophilic regions. nih.govnih.govvulcanchem.com This amphipathicity is crucial for its interaction with bacterial membranes. nih.govvulcanchem.com The molecule forms an amphipathic beta-sheet with distinct hydrophobic and hydrophilic faces. acs.orgnih.gov The arrangement of L- and D-amino acids in the sequence contributes to a pronounced curvature in the beta sheet. nih.gov

Topographical features related to its amphipathicity include:

A convex, apolar (hydrophobic) face. nih.gov Side chains on this face include Phe³, D-Phe⁴, Asn⁵, Tyr⁷, Val⁸, and Leu¹⁰. nih.gov

A concave, polar (hydrophilic) face. nih.gov The side chain of Orn⁹ is found on this side. nih.gov

Side chains of D-Phe¹ and Gln⁶ protrude from the ends of the molecule in an equatorial orientation. nih.gov

This spatial separation of hydrophobic and hydrophilic residues allows this compound to orient itself within the lipid bilayer of bacterial membranes, with the hydrophobic face interacting with the membrane interior and the polar face exposed to the aqueous environment. nih.gov

Comparative Structural Analysis with Related Cyclic Peptides

This compound is structurally related to other cyclic decapeptides, such as gramicidin (B1672133) S. nih.govnih.govasm.org Both this compound and gramicidin S are produced by Bacillus brevis and form beta-type secondary structures leading to amphipathic molecules. nih.gov They also share a common peptide ring system of 30 atoms. rsc.org

Despite these similarities, there are notable structural differences. A striking difference is the curvature of the beta sheet; this compound is much more highly curved than gramicidin S structures. nih.gov While both are thought to disrupt bacterial membranes, their specific mechanisms and interactions with the membrane can differ. nih.govresearchgate.netscienceopen.com Gramicidin S, for example, causes milder lipid demixing and has less effect on membrane fluidity compared to tyrocidines. researchgate.net

Interactive Data Table: Structural Features of this compound

| Feature | Description |

| Molecular Formula | C₆₆H₈₇N₁₃O₁₃ nih.govwikipedia.org |

| Molecular Weight | 1270.5 g/mol nih.gov |

| Amino Acid Composition | D-Phe, L-Pro, L-Phe, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, L-Leu nih.govebi.ac.uk |

| Architecture | Homodetic cyclic decapeptide nih.govebi.ac.uk |

| Secondary Structure | Beta sheet (highly curved, antiparallel) nih.govrcsb.orgacs.org |

| Dimerization | Forms an amphipathic homodimer nih.govrcsb.org |

| Amphipathic Nature | Possesses distinct hydrophobic and hydrophilic faces nih.govacs.orgnih.gov |

| X-ray Resolution (PDB 4M6E) | 0.95 Å nih.govrcsb.org |

Biosynthetic Pathways and Enzymology of Tyrocidine a

Non-Ribosomal Peptide Synthetase (NRPS) System of Tyrocidine A

The synthesis of the cyclic decapeptide this compound is accomplished by the coordinated action of three large peptide synthetase proteins: TycA, TycB, and TycC. wikipedia.orgencyclopedia.pub These enzymes are encoded by the tyc operon and function as a modular assembly line to construct the peptide chain. researchgate.net

The genes responsible for this compound biosynthesis are clustered together in a functional unit of DNA known as the tyc operon. wikipedia.orgnih.gov This operon contains the structural genes tycA, tycB, and tycC, which code for the three synthetase enzymes. researchgate.netnih.gov Directly downstream of these synthetase genes, the operon also includes additional open reading frames (ORFs), designated tycD, tycE, and tycF. wikipedia.orgencyclopedia.pub TycD and TycE show high similarity to ATP-binding cassette (ABC) transporters, suggesting a role in transporting the synthesized tyrocidine out of the cell, potentially conferring resistance to the producing organism. wikipedia.orgencyclopedia.pubnih.gov TycF has been identified as a thioesterase (TE), though its precise function in this context remains to be fully elucidated. encyclopedia.pubnih.gov

| Gene | Encoded Protein | Putative Function |

| tycA | Tyrocidine Synthetase A (TycA) | Activates and racemizes the first amino acid (Phenylalanine). uniprot.org |

| tycB | Tyrocidine Synthetase B (TycB) | Incorporates the next three amino acids into the peptide chain. nih.gov |

| tycC | Tyrocidine Synthetase C (TycC) | Incorporates the final six amino acids and catalyzes cyclization. nih.gov |

| tycD | TycD | ABC Transporter family protein, likely involved in tyrocidine secretion. wikipedia.orgencyclopedia.pub |

| tycE | TycE | ABC Transporter family protein, likely involved in tyrocidine secretion. wikipedia.orgencyclopedia.pub |

| tycF | TycF | Putative Thioesterase. encyclopedia.pubnih.gov |

The biosynthesis of this compound is carried out by three distinct multienzymatic proteins: Tyrocidine Synthetase A (TycA), Tyrocidine Synthetase B (TycB), and Tyrocidine Synthetase C (TycC). The size of these proteins corresponds to the number of amino acids they are responsible for activating and incorporating. wikipedia.orgencyclopedia.pub

TycA: This is the smallest of the three synthetases, comprising a single module. wikipedia.org It initiates the synthesis by activating the first amino acid, L-Phenylalanine, and then converting it to its D-isomer (D-Phenylalanine) through an integrated epimerization (E) domain. uniprot.orgnih.gov

TycB: This intermediate-sized enzyme contains three modules. wikipedia.org It is responsible for the sequential addition of the next three amino acids in the this compound sequence. nih.gov

TycC: As the largest of the synthetases, TycC is composed of six modules. wikipedia.org It incorporates the final six amino acids. nih.gov The C-terminal end of TycC contains a thioesterase (TE) domain, which is crucial for the final step of synthesis: catalyzing the cyclization and release of the mature decapeptide. researchgate.netpnas.org

| Synthetase | Number of Modules | Molecular Weight (Da) | Function |

| TycA | 1 | ~120,000 | Activates and epimerizes the initiating Phenylalanine. |

| TycB | 3 | 404,562 | Elongates the peptide chain with three amino acids. nih.gov |

| TycC | 6 | 723,577 | Completes the peptide chain with six amino acids and catalyzes cyclization. nih.gov |

The synthesis of this compound proceeds in a stepwise fashion on the surface of the NRPS enzyme complex, which functions like a protein assembly line. The entire synthetase is organized into ten distinct modules, with each module responsible for the recognition, activation, and incorporation of a single, specific amino acid into the growing peptide chain. wikipedia.orgencyclopedia.pubresearchgate.net The order of the modules on the enzymes TycA, TycB, and TycC dictates the final amino acid sequence of this compound. wikipedia.org This colinearity between the modular arrangement and the peptide product is a hallmark of NRPS systems. nih.gov Each module contains a series of catalytic domains that perform the necessary reactions for peptide elongation. wikipedia.orgnih.gov

Enzymatic Domains and Catalysis

Each module of the tyrocidine synthetase is a collection of specific enzymatic domains that carry out the chemical reactions required for peptide synthesis. The core domains found in most modules are the Adenylation (A) domain and the Thiolation (T) domain, also known as the Peptidyl Carrier Protein (PCP). wikipedia.orgnih.gov Other domains, such as Condensation (C) and Epimerization (E) domains, are also present to facilitate peptide bond formation and stereochemical modification, respectively. wikipedia.orgnih.gov

The Adenylation (A) domain is the gatekeeper of the NRPS assembly line, responsible for substrate selection. nih.govresearchgate.net Each A domain recognizes and activates a specific amino acid from the cellular pool. encyclopedia.pubresearchgate.net This activation is a two-step process. First, the A domain catalyzes the reaction of the specific amino acid with ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi). nih.govnih.gov This reaction "charges" the amino acid, preparing it for transfer to the T domain. nih.gov The specificity of each A domain for its cognate amino acid is a primary determinant of the final peptide sequence, and studies have shown that these domains can be cloned and expressed independently while retaining their specific amino acid activation function. nih.gov

The Thiolation (T) domain, or Peptidyl Carrier Protein (PCP), acts as a swinging arm that transports the activated amino acid and the growing peptide chain between the catalytic sites of the NRPS module. nih.gov After activation by the A domain, the aminoacyl-adenylate is transferred to the T domain. nih.gov The T domain contains a conserved serine residue that is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) cofactor. researchgate.net The activated amino acid is covalently attached as a thioester to the terminal thiol group of this Ppant arm. nih.gov This covalent tethering allows the T domain to shuttle the substrate to other catalytic domains, such as the Condensation (C) domain for peptide bond formation, ensuring the orderly elongation of the peptide chain along the modular assembly line. researchgate.net

Condensation (C) Domains and Peptide Bond Formation

Condensation (C) domains are central catalysts in the nonribosomal peptide synthetase (NRPS) assembly line, responsible for the formation of peptide bonds. kuleuven.besemanticscholar.org In the biosynthesis of this compound, these domains orchestrate the elongation of the peptide chain. Each elongation module of an NRPS typically contains a C domain that catalyzes the amide bond formation between the growing peptide chain, tethered to the peptidyl carrier protein (PCP) of the previous module, and the new amino acid attached to the PCP domain of the current module. kuleuven.benih.gov

The mechanism involves a nucleophilic attack by the amino group of the downstream aminoacyl-S-PCP on the thioester carbonyl of the upstream peptidyl-S-PCP. kuleuven.be C domains possess a highly conserved HHxxxDG motif, which is crucial for their catalytic activity. The histidine residues in this motif are thought to act as general acid-base catalysts, facilitating the deprotonation of the attacking amine and the stabilization of the tetrahedral intermediate formed during the reaction.

Beyond their primary catalytic role, C domains also function as "gatekeepers," ensuring the fidelity of the assembly process. mdpi.com They can exhibit specificity for both the donor (peptidyl) and acceptor (aminoacyl) substrates, thereby providing a proofreading function that reduces the rate of incorrect monomer incorporation by the upstream adenylation (A) domain. mdpi.com In tyrocidine synthesis, specific C domains are required to accept the D-amino acids produced by epimerization domains. nih.govacs.org

Epimerization (E) Domains and Chiral Amino Acid Incorporation

A key feature of many nonribosomal peptides, including this compound, is the presence of D-amino acids, which are not typically found in ribosomally synthesized proteins. mdpi.comresearchgate.net These D-amino acids contribute to the peptide's structural stability, resistance to proteolysis, and biological activity. mdpi.comnih.gov The incorporation of D-amino acids is catalyzed by Epimerization (E) domains, which are embedded within specific NRPS modules. nih.govrug.nl

In the tyrocidine synthetase system, E domains are responsible for converting L-amino acids into their D-enantiomers after they have been activated and tethered to a PCP domain. nih.govresearchgate.net For this compound, the first and fourth amino acids in the sequence are D-phenylalanine. researchgate.net The E domain in the first module (TycA) converts L-phenylalanine to D-phenylalanine, and another E domain in a downstream module (TycB) performs the same conversion for the fourth residue. nih.govresearchgate.net The E domain catalyzes a reversible reaction, resulting in a racemic mixture of L- and D-aminoacyl-S-PCP. researchgate.netiucr.org The selective incorporation of the D-isomer into the growing peptide chain is then ensured by the stereospecificity of the subsequent C domain, which is specifically a DCL type, meaning it accepts a D-amino acid as the donor and an L-amino acid as the acceptor. nih.govacs.orgresearchgate.net

Structural and Mechanistic Insights into Epimerization

Structural studies of the E domain from tyrocidine synthetase A (TycA) have revealed significant insights into its mechanism. iucr.orgnih.gov The TycA E domain shares structural homology with C domains, consisting of two subdomains with a chloramphenicol (B1208) acetyltransferase (CAT)-like fold. iucr.org However, it possesses distinct features that adapt it for epimerization rather than condensation. The active site canyon is plugged at the acceptor side, preventing the binding of a second aminoacyl-S-PCP, and the donor side is adapted to accommodate the PCP domain carrying the amino acid to be epimerized. iucr.orgnih.gov

The catalytic mechanism does not require any cofactors. iucr.org It proceeds via a deprotonation/reprotonation reaction at the α-carbon of the thioester-bound amino acid. researchgate.net The active site contains two critical conserved residues: a histidine (His743 in TycA-E) and a glutamate (B1630785) (Glu882 in TycA-E). iucr.orgnih.gov The proposed mechanism suggests that the glutamate acts as the catalytic base, abstracting the Cα proton from the L-aminoacyl substrate. This leads to the formation of a planar, resonance-stabilized enolate intermediate, which is stabilized by the protonated histidine residue. researchgate.netiucr.orgnih.gov Subsequent reprotonation of the enolate from the opposite face yields the D-aminoacyl product. researchgate.net This process creates an equilibrium between the L- and D-forms of the amino acid tethered to the PCP. iucr.org

Thioesterase (TE) Domains and Macrocyclization

The final step in the biosynthesis of this compound is the release and macrocyclization of the linear decapeptide precursor. This crucial reaction is catalyzed by a C-terminal Thioesterase (TE) domain, also known as a type I thioesterase (TEI). pnas.orgnih.gov The TE domain acts as an intramolecular cyclase, ensuring the head-to-tail cyclization of the fully assembled peptide chain. pnas.orgwikipedia.orgencyclopedia.pub

The macrocyclization process occurs in two main steps:

Acylation: The linear decapeptide is transferred from the PCP domain of the final module to a highly conserved serine residue in the active site of the TE domain, forming a covalent acyl-O-TE intermediate. nih.govwikipedia.org

Deacylation: The N-terminal amino group of the D-phenylalanine residue attacks the carbonyl carbon of the ester bond linking the peptide to the TE domain's serine. This nucleophilic attack results in the formation of a peptide bond, releasing the cyclic decapeptide product. wikipedia.orgencyclopedia.pub

While cyclization is the primary route, the acyl-enzyme intermediate can also be resolved by hydrolysis, which would release a linear decapeptide. wikipedia.orgnih.gov However, the TE domain's structure and the conformation of the peptide precursor favor the intramolecular cyclization pathway. uni-kiel.de Excised TE domains from the tyrocidine synthetase have been shown to be versatile catalysts, capable of cyclizing various peptide thioesters, making them valuable tools in the chemoenzymatic synthesis of cyclic peptide analogs. pnas.orgnih.govnih.gov

Mechanisms of Tyrocidine Analog Formation in Bacillus brevis

The bacterium Brevibacillus brevis produces not just a single tyrocidine compound, but a mixture of structurally related analogs, primarily Tyrocidines A, B, C, and D. wikipedia.orgencyclopedia.pub This diversity does not arise from different biosynthetic gene clusters but from the inherent flexibility of a single NRPS assembly line. wikipedia.orgencyclopedia.pub The primary mechanism for the formation of these natural analogs is the substrate promiscuity of the adenylation (A) domains within the tyrocidine synthetase modules.

The A domains are responsible for selecting and activating the specific amino acid building blocks. While they exhibit a strong preference for their cognate amino acid, they can sometimes select and activate structurally similar amino acids, albeit at a lower frequency. For example, the A domains that typically incorporate phenylalanine, tyrosine, or tryptophan—all aromatic amino acids—can occasionally substitute one for another. This leads to the variations seen in the tyrocidine family, such as the replacement of a phenylalanine in this compound with a tryptophan to form Tyrocidine C. nih.gov This "relaxed" substrate specificity of the A domains is the key driver for the natural microheterogeneity of the tyrocidine peptides produced by B. brevis.

Producer Cell Transport and Secretion Mechanisms

Like many microorganisms that produce potent antibiotics, Brevibacillus brevis requires a mechanism to protect itself from the toxic effects of its own product and to secrete the compound into the environment. The tyrocidine biosynthetic gene cluster includes genes, such as tycD and tycE, which are believed to encode a dedicated transport system for this purpose. wikipedia.orgencyclopedia.pub This system is crucial for conferring resistance to the producer cell, likely by actively exporting tyrocidine from the cytoplasm to the extracellular space, thereby preventing it from reaching toxic intracellular concentrations and disrupting the cell's own membrane. wikipedia.orgencyclopedia.pub

ATP-Binding Cassette (ABC) Transporters

Sequence analysis of the proteins encoded by the tycD and tycE genes reveals a high degree of similarity to members of the ATP-Binding Cassette (ABC) transporter superfamily. wikipedia.orgencyclopedia.pub ABC transporters are primary active transporters found in all domains of life that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. mdpi.commdpi.com

In bacteria, ABC exporters are frequently involved in multidrug resistance and the secretion of toxins, antibiotics, and other secondary metabolites. nih.govnih.gov A typical bacterial ABC exporter consists of two transmembrane domains (TMDs), which form the translocation pathway, and two nucleotide-binding domains (NBDs), which bind and hydrolyze ATP on the cytoplasmic side. mdpi.com The TycD and TycE proteins are proposed to form such a transporter complex. This dedicated ABC transporter likely functions as an efflux pump, recognizing and exporting tyrocidine molecules, thus playing a dual role in self-immunity for B. brevis and the secretion of the final antibiotic product. wikipedia.orgnih.gov

Cell-Free Biosynthesis Systems and Methodological Advancements

The intricate, multi-enzyme complex responsible for tyrocidine biosynthesis has been a subject of extensive study, with cell-free systems providing a powerful platform to dissect its mechanics and explore its synthetic potential. These in vitro approaches allow for the precise control of components and conditions, offering insights unattainable through in vivo studies alone.

Early investigations into the cell-free synthesis of tyrocidine successfully isolated and characterized the enzymatic machinery from Bacillus brevis. These foundational studies revealed that the tyrocidine-synthesizing system could be separated into two primary complementary fractions, Component I and Component II. nih.govresearchgate.net Subsequent purification and analysis determined the specific roles and properties of these enzymatic components, laying the groundwork for all future in vitro work on this nonribosomal peptide synthetase (NRPS) system. Component I is responsible for the activation of both L- and D-phenylalanine and contains a phenylalanine racemase activity, crucial for incorporating the D-phenylalanine residue into the peptide. nih.govresearchgate.net Component II is a larger multienzyme complex that activates the other constituent amino acids of tyrocidine and is responsible for the subsequent peptide bond formation. nih.govresearchgate.net

This pioneering work not only elucidated the fundamental steps of tyrocidine biosynthesis but also opened the door to more advanced methodologies aimed at harnessing and manipulating this powerful enzymatic assembly line.

| Component | Estimated Molecular Weight | Primary Functions |

| Component I | 100,000 Da | - Activation of L-phenylalanine- Activation of D-phenylalanine- ATP-dependent racemization of L-phenylalanine to D-phenylalanine |

| Component II | 290,000 Da | - Activation of proline, phenylalanine, asparagine, glutamine, tyrosine, valine, ornithine, and leucine- Peptide bond formation and elongation |

Methodological advancements have built upon this foundational knowledge, focusing on the reconstitution of the synthetase machinery, the engineering of its modules, and the development of novel chemoenzymatic strategies.

A significant advancement has been the ability to reconstitute portions of the tyrocidine synthetase in vitro from purified, recombinant enzymes. pnas.orgnih.gov This allows for detailed mechanistic studies of individual domains and modules in a controlled environment. For instance, the formation of the initial dipeptide, D-Phe-Pro, was successfully reconstituted using the first two modules of the synthetase (TycA and the first module of TycB). pnas.org Such systems are instrumental in studying inter-domain and inter-modular communication, which has been shown to be critical for the proper functioning of the enzymatic assembly line. nih.govresearchgate.net Research has revealed that the activity of individual domains, such as the adenylation (A) domains responsible for amino acid recognition and activation, can be highly dependent on their context within larger multi-domain or multi-modular constructs. nih.govresearchgate.net

Furthermore, cell-free platforms have become indispensable for engineering the tyrocidine synthetase to produce novel peptide analogs. By mutating specific residues within the amino acid binding pocket of an adenylation domain, researchers have successfully altered its substrate specificity. acs.orgacs.org For example, a single tryptophan-to-serine mutation in the Phe-activating A-domain of TycA enabled the incorporation of "clickable" phenylalanine analogs containing alkyne groups. acs.org This strategy was extended to internal elongation modules, allowing for the site-specific introduction of non-canonical amino acids into the tyrocidine backbone. acs.orgacs.org These modified peptides can then be functionalized through bioorthogonal chemistry for applications such as fluorescent labeling. acs.org

High-throughput screening techniques have been developed to accelerate the engineering of NRPS modules. One such method involves displaying NRPS domains or modules on the surface of yeast cells. nih.gov This allows for the rapid screening of large libraries of enzyme variants for altered substrate specificity using fluorescence-activated cell sorting (FACS), significantly speeding up the discovery of synthetases for novel building blocks. nih.gov

Chemoenzymatic approaches represent another major methodological advancement. In this strategy, a linear peptide precursor is first synthesized chemically, often using solid-phase peptide synthesis. nih.gov This synthetic precursor, typically designed as a thioester mimic, is then subjected to the catalytic action of the excised thioesterase (TE) domain of the tyrocidine synthetase (Tyc-TE). nih.gov The TE domain, also known as the cyclase, recognizes the synthetic substrate and catalyzes the final macrocyclization step, releasing the cyclic peptide product. nih.gov This hybrid approach combines the flexibility of chemical synthesis for incorporating a wide variety of monomers with the efficiency and specificity of enzymatic cyclization. nih.gov

These advancements in cell-free biosynthesis are transforming the study of nonribosomal peptides. They not only provide deeper insights into the complex enzymology of systems like the tyrocidine synthetase but also offer robust platforms for the rational design and production of novel bioactive peptides with potentially enhanced therapeutic properties.

Molecular and Cellular Mechanisms of Action of Tyrocidine a

Interaction with Bacterial Membrane Systems

Tyrocidine A's interaction with bacterial membranes is driven by its amphipathic nature. The molecule possesses both hydrophobic and hydrophilic regions, allowing it to associate with and insert into the lipid bilayer. This interaction is particularly favorable with bacterial membranes due to the prevalence of negatively charged phospholipids, which interact favorably with the positively charged residues on this compound researchgate.netnih.gov.

Membrane Permeabilization and Ion Channel Formation

A key mechanism by which this compound disrupts bacterial membranes is through permeabilization, leading to the leakage of intracellular contents, including ions. Research indicates that tyrocidines form defined ion-conducting pores in bacterial membranes researchgate.netnih.govasm.orgasm.org. This pore formation ability is thought to be a significant contributor to their bactericidal activity researchgate.net. The formation of these channels disrupts the membrane potential and ion gradients essential for bacterial survival and function scienceopen.com. Studies using potassium efflux assays have demonstrated that this compound efficiently permeabilizes bacterial cells at concentrations at or below its apparent dissociation constant (KD) researchgate.netrcsb.org.

Lipid Bilayer Perturbation and Membrane Destabilization

This compound significantly perturbs the structure of the lipid bilayer, leading to membrane destabilization researchgate.netnih.govtoku-e.com. This perturbation is a direct consequence of the peptide's insertion into and interaction with the lipid molecules. The presence of this compound within the membrane disrupts the normal packing of lipids, compromising the bilayer's structural integrity dntb.gov.ua. This destabilization can ultimately lead to membrane fragmentation and cell lysis researchgate.netnih.gov.

Induction of Lipid Phase Separation

Tyrocidines have been shown to induce lipid phase separation within bacterial membranes researchgate.netnih.govasm.orgresearchgate.net. This process involves the segregation of different lipid species into distinct domains within the membrane. This can lead to the formation of areas with altered fluidity and packing, further disrupting membrane organization and function researchgate.net. The segregation of lipids into fluid and rigid domains by tyrocidines is likely responsible for the observed delocalization of membrane proteins researchgate.net.

Modulation of Membrane Fluidity

This compound strongly reduces membrane fluidity researchgate.netnih.govasm.orgresearchgate.net. This rigidification of the membrane is another critical aspect of its mechanism of action. Changes in membrane fluidity can impact the function of membrane-associated proteins and processes that rely on a fluid lipid environment researchgate.net. Studies using techniques like Laurdan generalized polarization (GP) microscopy have quantified the reduction in membrane fluidity induced by this compound researchgate.netchalmers.se.

Here is a representative data table illustrating the effect of this compound on membrane fluidity:

| Peptide | Effect on Membrane Fluidity (Qualitative) | Overall Membrane Rigidification (Relative to Gramicidin (B1672133) S) |

| This compound | Strongly reduces | Stronger |

| Tyrocidine C | Strongly reduces | Stronger |

| Gramicidin S | Mild effects | Weaker |

*Based on research findings comparing tyrocidines and gramicidin S researchgate.netnih.govasm.orgresearchgate.net.

Delocalization of Membrane-Associated Proteins

The disruption of membrane organization, including lipid phase separation and changes in fluidity, caused by this compound leads to the delocalization of a broad range of peripheral and integral membrane proteins researchgate.netnih.govasm.org. This delocalization can impair essential membrane-associated processes, such as cell division and cell envelope synthesis, contributing to the antibacterial effect nih.govasm.orgscienceopen.com.

Binding Kinetics and Affinity to Model Bacterial Membranes

Studies investigating the interaction of this compound with model bacterial membranes have provided insights into its binding characteristics. This compound binds tightly and avidly to mimetics of bacterial membranes researchgate.netnih.govrcsb.org. Surface plasmon resonance studies have been used to assess this binding, revealing complex kinetics nih.gov. An apparent dissociation constant (KD) of approximately 10 μM has been estimated for the binding of this compound to model bacterial membranes researchgate.netnih.govrcsb.org. This binding affinity is in a similar range to the minimum inhibitory concentrations (MICs) reported for this compound against various Gram-positive organisms nih.gov. Fluorescence quenching experiments using variant forms of this compound have further supported a membrane association model where the hydrophobic face of the peptide interacts with the membrane interior, while the polar face is exposed to the aqueous environment researchgate.netrcsb.org.

Interaction with Intracellular Targets

This compound has been shown to enter bacterial cells and influence vital cellular functions by interacting with intracellular targets. core.ac.uk

DNA Interaction and Damage Induction

This compound interacts directly with bacterial DNA. Studies have indicated that this interaction can lead to DNA damage. researchgate.netnih.govasm.orgnih.govresearchgate.net At low concentrations, the interaction is suggested to involve the intercalation of the peptide's aromatic side chains between DNA bases, causing unwinding of superhelical DNA. core.ac.uk At higher concentrations, this compound can induce DNA packaging, which subsequently inhibits transcription. core.ac.uk

Research using in vitro transcription systems has demonstrated that this compound inhibits RNA synthesis by forming a complex with DNA. researchgate.netcapes.gov.brnih.gov This complex formation is accompanied by the presence of single-stranded regions in the DNA at low tyrocidine concentrations. nih.gov The DNA-tyrocidine complex is stable against nucleolytic enzymes and is sensitive to variations in salt concentration. nih.gov The binding of tyrocidine to DNA appears to be cooperative. nih.gov Tyrocidine also inhibits transcription of single-stranded DNA, indicating its action is not solely dependent on a double-stranded DNA conformation. capes.gov.br

Data on the interaction between DNA and this compound can be summarized as follows:

| This compound Concentration | Observed Effect on DNA | Consequence |

| Low | Intercalation, unwinding of superhelical DNA | Potential DNA damage |

| High | DNA packaging | Inhibition of transcription |

Rational Design and Engineering of Tyrocidine a Analogues

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of Tyrocidine A analogues affect their biological activity, particularly their antimicrobial potency. These studies provide insights into the key structural features responsible for membrane interaction and bacterial killing. nih.govnih.govacs.org

Influence of Amino Acid Substitutions on Antimicrobial Potency

Amino acid substitutions within the cyclic structure of this compound can significantly impact its antimicrobial potency. This compound is an amphipathic molecule with distinct hydrophobic and hydrophilic faces. nih.govresearchgate.net Studies have explored substituting amino acids at specific positions to modulate these properties and observe the effects on activity.

For example, substituting amino acids on either the polar or non-polar face of the cyclopeptide can affect its interaction with bacterial membranes. nih.gov Research has shown that point substitutions altering the amphipathicity of this compound can lead to improvements in antibacterial potency. nih.gov However, simply increasing hydrophilicity or hydrophobicity on an individual face does not always correlate with improved activity, suggesting that the specific placement of residues and charges is important. nih.govnih.gov

Data from research on this compound analogues with specific amino acid substitutions highlight the complex relationship between structure and activity. Table 1 provides illustrative examples of how amino acid substitutions can influence antibacterial activity, often measured by minimum inhibitory concentration (MIC).

| Analogue | Substitution(s) | Observed Change in Antibacterial Activity (relative to this compound) | Reference |

| Analogue 1 | D-Lys4 for D-Phe4 | Decreased activity | nih.gov |

| Analogue 2 | Not specified (designed to increase amphipathicity) | 2- to 8-fold increase against various microbes | nih.govnih.gov |

| Analogue 5 | Not specified (designed to increase amphipathicity) | 2- to 8-fold increase against various microbes | nih.govnih.gov |

| Glycosylated derivatives (linked directly to Asn) | Glycans linked to Asn residue | Diminished antibacterial activity | figshare.com |

| Glycosylated derivatives (linked via spacer) | Glycans linked to Asn via a simple spacer | Activity retained | figshare.com |

Note: Specific substitutions for Analogues 2 and 5 are not detailed in the provided snippets, but they were designed to increase amphipathicity.

Role of Amphipathicity and Hydrophobicity in Biological Activity

Amphipathicity, the property of having both hydrophobic and hydrophilic regions, is a critical factor in the biological activity of this compound. nih.govmdpi.comresearchgate.net This characteristic allows the peptide to interact with and insert into bacterial cell membranes, a key step in its mechanism of action. nih.govnih.govresearchgate.net The arrangement of hydrophobic and hydrophilic amino acid residues on opposing faces of the cyclic structure facilitates this membrane interaction. nih.gov

Impact of Peptide Ring Size and Rigidity on Activity

While the provided information primarily focuses on cyclic decapeptide analogues, research on related cyclic peptides like gramicidin (B1672133) S suggests that peptide ring size and rigidity can influence antibacterial and hemolytic properties. asm.orgcore.ac.uk Although direct detailed findings on the impact of altering the ring size or rigidity of this compound specifically are not extensively detailed in the provided snippets, the cyclic nature and relatively rigid structure of decapeptides like this compound are understood to be important for maintaining the amphipathic conformation necessary for membrane interaction. nih.govresearchgate.net The constrained cyclic structure provides stability and resistance to proteolysis compared to linear peptides. mdpi.com Future research exploring variations in ring size or introducing structural constraints could further illuminate their impact on this compound analogue activity.

Synthetic Methodologies for this compound and Derivatives

The synthesis of this compound and its derivatives is essential for SAR studies and the development of new analogues. Both chemical and chemoenzymatic approaches have been employed for this purpose. beilstein-journals.orgnih.gov

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used chemical method for synthesizing peptides, including cyclic peptides like this compound and its analogues. nih.govbeilstein-journals.orgfigshare.comcore.ac.uk This technique involves sequentially adding amino acids to a peptide chain that is anchored to a solid resin support. nih.govcore.ac.uk SPPS allows for the controlled incorporation of specific amino acids, including modified or non-proteinogenic ones, at desired positions, making it suitable for generating libraries of this compound analogues for SAR studies. nih.govbeilstein-journals.orgfigshare.com

The general process involves coupling protected amino acids to the growing peptide chain on the resin, followed by deprotection steps. core.ac.uk Once the linear peptide chain is assembled, it is typically cleaved from the resin, and then cyclization is performed to form the cyclic peptide. figshare.comnih.govresearchgate.net Various strategies and resins, such as Fmoc and Boc protocols and 2-chlorotrityl resin, have been utilized for the solid-phase synthesis of this compound and its derivatives. nih.govfigshare.comcore.ac.uk SPPS provides an efficient route to access linear peptide precursors, which can then be subjected to cyclization. beilstein-journals.orgnih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical synthesis methods, such as SPPS, with enzymatic transformations to produce complex molecules like cyclic peptides. beilstein-journals.orgnih.govresearchgate.netnih.gov In the context of this compound, chemoenzymatic approaches often leverage the activity of the thioesterase (TE) domain of the nonribosomal peptide synthetase (NRPS) machinery responsible for Tyrocidine biosynthesis in nature. beilstein-journals.orgwikipedia.orgnih.govresearchgate.netnih.gov

The biosynthesis of this compound involves NRPS enzymes (TycA, TycB, and TycC) that activate and link amino acids. asm.orgwikipedia.org The TE domain, located at the C-terminus of TycC, catalyzes the head-to-tail cyclization of the linear peptide precursor to form the cyclic this compound. beilstein-journals.orgwikipedia.orgnih.gov

Chemoenzymatic synthesis typically involves chemically synthesizing a linear peptide precursor, often with a C-terminal modification like an N-acetylcysteamine (SNAC) leaving group that mimics the natural substrate of the TE domain. beilstein-journals.orgwikipedia.orgnih.gov This linear precursor is then incubated with the isolated TE domain, which catalyzes the cyclization reaction. beilstein-journals.orgwikipedia.orgnih.govnih.gov This approach allows for the enzymatic macrocyclization of chemically synthesized linear peptides, providing a powerful route to this compound and its analogues. beilstein-journals.orgnih.govnih.govnih.gov

This method has been used to synthesize this compound and its analogues, including glycosylated derivatives, by cyclizing linear peptide precursors containing modified amino acids. beilstein-journals.orgfigshare.comnih.gov Chemoenzymatic synthesis offers advantages in terms of regioselectivity and stereoselectivity for the cyclization step. researchgate.net

Thioesterase-Catalyzed Macrocyclization

The thioesterase domain from tyrocidine synthetase (TycC TE) efficiently catalyzes the macrocyclization of linear tyrocidine precursor peptides. rsc.org This enzymatic reaction involves an intramolecular nucleophilic attack, resulting in the formation of a head-to-tail cyclic peptide. wikipedia.orgrsc.org Studies have shown that the excised TycC TE domain can catalyze macrocyclization of linear tyrocidine-SNAC substrates, accelerating cyclization significantly compared to hydrolysis. rsc.org The addition of nonionic detergents, such as Brij 58, has been shown to dramatically enhance the macrocyclizing activity of the tyrocidine synthetase thioesterase, extending catalytic activity and increasing the rate of cyclization, leading to significantly higher yields of cyclic products. nih.gov

Substrate Scope and Enzymatic Tolerance

The TycC TE domain exhibits a degree of substrate tolerance, allowing for the cyclization of peptide substrates with limited alterations in their sequence compared to the native tyrocidine linear precursor. researchgate.netpnas.org Investigations using tyrocidine peptidomimetics with substituted amino acids or replaced amide bonds have confirmed that certain backbone functionalities are important for macrocyclization. rsc.org While the TycC TE domain can cyclize peptide substrates of different lengths and compositions, its substrate specificity is influenced by the identity and stereochemistry of the C- and N-terminal residues of the linear substrate. nih.gov This enzymatic tolerance has been exploited for the synthesis of diverse tyrocidine variants by replacing residues within the peptide backbone. nih.gov For instance, the TycC TE domain has been used to cyclize peptide substrates significantly different from the native precursor, including those designed to incorporate sequences that confer activity in inhibiting integrin receptors. researchgate.netpnas.orgnih.gov

Development of this compound Derivatives with Modified Biological Profiles

Modification of the this compound structure through chemical synthesis and enzymatic engineering has led to the development of derivatives with altered and potentially improved biological activities.

N-Glycosylated Derivatives and Activity Modulation

N-glycosylation, the attachment of glycans to the asparagine (Asn) residue, represents a strategy to modify the properties and activities of this compound. nih.govnih.govmdpi.com An efficient method for synthesizing macrocyclic glycopeptides, including glycosylated derivatives of this compound, has been developed using solid-phase peptide synthesis. nih.govresearchgate.net This method involves using glycosyl amino acids as building blocks and intramolecular coupling of the C- and N-termini in solution to form the cyclic structure. nih.govresearchgate.net

Biological studies of synthetic N-glycosylated this compound derivatives have shown that the impact on antibacterial activity depends on how the glycan is linked to the peptide. nih.govresearchgate.net Linking glycans directly to the Asn residue can diminish antibacterial activity, while linking them via a simple spacer does not. nih.govresearchgate.net These findings highlight the significant influence of glycans on the activity and potentially the structure of glycopeptide antibiotics. nih.govresearchgate.net Glycosylation can affect hydrophilicity, bioavailability, conformation, protease resistance, and immunogenicity of peptides. researchgate.net Studies with glycosylated this compound derivatives have shown good antibacterial activities against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. nih.gov Structure-activity relationship studies with various glycans and linkages have identified potent analogues with improved therapeutic indices compared to native this compound. nih.gov

Polycationic Analogues

Inspired by polycationic lipopeptides like polymyxin (B74138) B, polycationic analogues of this compound have been synthesized to enhance activity, particularly against Gram-negative bacteria, and potentially reduce hemolytic activity. nih.gov this compound itself shows potent activity against Gram-positive strains but is less active against Gram-negative bacteria like E. coli and P. aeruginosa. researchgate.net By increasing the number of positive charges in this compound analogues, researchers have aimed to improve their interaction with the negatively charged surface of Gram-negative bacteria. nih.gov Studies have successfully yielded polycationic analogues with potent activity against both Gram-negative and Gram-positive bacteria, along with significantly reduced hemolytic activity. nih.gov The mechanism of action for these polycationic analogues may differ from the pore-forming mechanism of native this compound, potentially involving a detergent-like diffusion across the membrane. nih.gov

Conformationally Constrained Analogues

The conformation of cyclic peptides like this compound plays a crucial role in their biological activity. Rational design has involved creating conformationally constrained analogues to probe the relationship between structure and activity and potentially improve desired properties. researchgate.netnih.govrsc.orgresearchgate.net this compound's structure is stabilized by intramolecular hydrogen bonds and features beta-turns. researchgate.net Modifications aimed at constraining the conformation, such as substituting the D-Phe-Pro beta-turn with a planar D-Phe-2-aminobenzoic acid motif, have been explored. nih.gov Such modifications can impact properties like hemolytic activity and antibacterial potency. nih.gov For example, an analogue with the D-Phe-2-aminobenzoic acid motif showed significantly reduced hemolysis while retaining or enhancing antibacterial activity against certain strains, particularly with further amino acid substitutions. nih.gov Conformational constraints can be introduced through various methods, including the incorporation of specific turn motifs or the use of techniques like all-hydrocarbon stapling in linear peptides to stabilize desired conformations. rsc.orgresearchgate.netresearchgate.net

Linear Analogues with Tunable Activity

While this compound is naturally cyclic, linear analogues have also been investigated. These linear forms can offer advantages in synthesis and modification. Research has explored linear analogues of this compound, including those incorporating photoswitchable elements to enable light-controlled activity. researchgate.net By introducing a photoswitchable amino acid, such as a tetra-ortho-chloro-azobenzene amino acid, linear this compound analogues can exhibit activity upon irradiation with specific wavelengths of light, allowing for spatiotemporal control over their antibacterial effect. researchgate.net This approach provides a platform for developing compounds with tunable activity, potentially leading to self-deactivating agents upon environmental exposure. researchgate.net

Here is a table summarizing the PubChem CIDs for the mentioned compounds:

| Compound Name | PubChem CID |

| This compound | 16129635 |

| Tyrocidine B | 16160723 |

| Tyrocidine C | 45485349 |

| Tyrocidine D | Not found |

| Tyrocidine B1 | 45485348 |

| Tyrothricin | 452550 |

| Gramicidin S | 16129635 (Note: Gramicidin S is a different peptide, but this CID is listed in a result also mentioning this compound. A specific CID for Gramicidin S would be needed for clarity if it were a primary focus. The result researchgate.net mentions this compound and Gramicidin S share structural features.) |

| Polymyxin B | 135387536 |

| Daptomycin | 9568572 |

Here are interactive data tables based on the search results, where applicable:

Table 1: Impact of N-Glycosylation Linkage on this compound Antibacterial Activity

| Glycan Linkage to Asn Residue | Impact on Antibacterial Activity | Source |

| Direct Linkage | Diminished | nih.govresearchgate.net |

| Via a Simple Spacer | Did Not Diminish | nih.govresearchgate.net |

Table 2: Antibacterial Activity of this compound and Selected Analogues

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria (e.g., E. coli) | Notes | Source |

| This compound | Potent | Poor/Moderate (MIC > 128 µg/mL for E. coli) | Moderate activity (MIC 16 µg/mL) for most Gram-positive bacteria. nih.gov | nih.govresearchgate.net |

| Analogue 2 | Improved (2-8 fold increase) | Exhibited activity (MIC 32 µg/mL for E. coli) | Showed marked improvement in potency. | nih.gov |

| Analogue 5 | Improved (2-8 fold increase) | Moderate | Showed moderate improvement in potency. | nih.gov |

| Polycationic Analogue (Peptide 8) | Potent | Potent | Possesses 5 positive charges, diminished hemolytic activity. | nih.gov |

| Conformationally Modified Analogue (Analogue 1 with D-Phe-2-Abz) | Partially Compromised | Enhanced against two Gram-negative strains (with Gln to Lys substitution) | Reduced hemolysis. | nih.gov |

| Glycosylated Derivatives (1a-f and 2a-f) | Good activity against MRSA and VRE | Not specified in detail in source | Potent examples identified with improved therapeutic index. | nih.gov |

Note: MIC values are provided where available in the source snippets, but a comprehensive comparative dataset across all analogue types and bacterial strains was not consistently present. The table summarizes the reported trends and specific findings.

Table 3: Properties and Activity of a Conformationally Modified this compound Analogue

| Modification | Structural Impact | Hemolytic Activity | Antibacterial Activity Against S. aureus | Antibacterial Activity Against Gram-Negative Strains | Antifungal Activity | Source |

| Substitution of D-Phe-Pro turn with D-Phe-2-Abz | Retained β-hairpin, increased planarity | ~30-fold reduced | Partially compromised | Not specified in detail | Not specified | nih.gov |

| Analogue 1 (D-Phe-2-Abz) with Gln to Lys substitution | Retained β-hairpin, increased planarity | Reduced | Equivalent to this compound | Enhanced | Nanomolar (synergy with amphotericin B) | nih.gov |

Antimicrobial Spectrum and Activity Research of Tyrocidine a

Activity against Gram-Positive Bacterial Pathogens

Tyrocidine A is known for its potent activity against Gram-positive bacteria. ontosight.ainih.gov Studies have demonstrated its effectiveness against a range of Gram-positive pathogens, including Listeria monocytogenes, Staphylococcus aureus, Streptococcus hemolyticus, and Micrococcus luteus. nih.gov While the parent compound shows moderate activity against various Gram-positive species, with reported Minimum Inhibitory Concentrations (MICs) around 16 μg/mL for most tested bacteria, research into analogues aims to further enhance this potency. nih.gov

Activity against Gram-Negative Bacterial Pathogens (Specific Analogues)

Naturally occurring this compound generally exhibits relatively poor activity against Gram-negative bacteria. nih.govresearchgate.net This is a significant area of research, with efforts focused on synthesizing analogues that can overcome the outer membrane barrier of Gram-negative species. nih.govnih.govresearchgate.netacs.org Inspired by the activity of polymyxin (B74138) B, polycationic analogues of this compound have been developed. nih.gov For instance, one analogue (peptide 8) featuring 5 positive charges demonstrated potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Another study exploring this compound analogues reported improved activity against Escherichia coli, a representative Gram-negative bacterium. nih.gov Analogue 2 in this study showed an MIC of 32 μg/mL against E. coli, a significant improvement compared to the parent this compound, which had an MIC greater than 128 μg/mL. nih.gov Analogue 8 also exhibited improved activity against E. coli. nih.gov Conformationally modified analogues have also been reported to show increased activity against Gram-negative strains. researchgate.netacs.org

Antifungal Activity and Biofilm Inhibition

Beyond its antibacterial properties, tyrocidines, including this compound, have demonstrated significant activity against fungi, particularly Candida albicans. asm.orgnih.govasm.orgnih.gov They are active against planktonic C. albicans cells in the low-micromolar range. asm.orgnih.govasm.orgnih.gov Furthermore, tyrocidines have shown the ability to prevent the formation of C. albicans biofilms in vitro. asm.orgnih.govasm.orgnih.gov

Research also indicates noteworthy activity against a variety of phytopathogenic fungi, such as Fusarium verticillioides, Fusarium solani, and Botrytis cinerea. microbiologyresearch.orgresearchgate.netresearchgate.netnih.govresearchgate.net The activity against these plant pathogens is potent, with MIC values typically below 13 µg/mL (approximately 10 µM), proving more effective than the commercial fungicide bifonazole (B1667052) in some cases. microbiologyresearch.orgresearchgate.netresearchgate.netnih.gov Activity against Aspergillus fumigatus has also been reported. nih.gov Tyrocidines can both inhibit the formation of fungal biofilms and disrupt established ones. dntb.gov.ua

Mechanism of Fungal Membrane Disruption

The antifungal mechanism of tyrocidines primarily involves the disruption of the fungal cell membrane. microbiologyresearch.orgresearchgate.netnih.gov Studies utilizing membrane-impermeable dyes like propidium (B1200493) iodide and SYTOX green have shown that tyrocidines compromise the membrane integrity of fungal cells, including mature C. albicans biofilm cells and the hyphae and spores of filamentous fungi like F. solani and B. cinerea. asm.orgnih.govasm.orgnih.govmicrobiologyresearch.orgresearchgate.netnih.govresearchgate.netresearchgate.net This observed membrane activity correlates with the permeabilization and rapid lysis of model fungal membranes composed of phosphatidylcholine and ergosterol. asm.orgnih.govasm.orgnih.govnih.gov Investigations using model membranes have indicated a selectivity of tyrocidines towards membranes containing ergosterol, a key sterol in fungal cell membranes. nih.govresearchgate.net The uptake of membrane-impermeable dyes induced by tyrocidines has been observed in fungal hyphae, particularly concentrated at growth tips, which are known to be rich in ergosterol-sphingolipid lipid rafts. nih.gov The interaction of tyrocidines with these lipid rafts may contribute to morphological changes in fungi, such as hyperbranching. nih.gov Microscopic analysis has revealed swelling, cytoplasmic disorganisation, and disintegration of the cell wall and membrane in fungal hyphae treated with higher concentrations of tyrocidines. researchgate.net

Prevention of Biofilm Formation

Studies have specifically investigated the ability of tyrocidines to prevent the formation of fungal biofilms. Tyrocidines effectively prevented the formation of C. albicans biofilms in vitro. asm.orgnih.govasm.orgnih.gov Quantitative studies have reported Biofilm Inhibition Concentration (BIC) values for this compound and other tyrocidines against C. albicans biofilm formation. For example, this compound, Tyrocidine B, and Gramicidin (B1672133) S all exhibited a BIC value of 12.5 μM in one study. nih.gov The capacity to prevent biofilm formation is a significant aspect of their potential as antimicrobial agents. nih.gov

Synergistic Antimicrobial Strategies

Research has explored the potential for synergistic interactions between tyrocidines and other antimicrobial agents. Tyrocidines have demonstrated pronounced synergistic activity when combined with established antifungal drugs, particularly in the context of biofilm eradication. asm.orgnih.govasm.orgnih.govresearchgate.net

Combination with Established Antifungal Agents

Studies have shown that tyrocidines exhibit synergistic biofilm-eradicating activity when used in combination with antifungal agents such as amphotericin B and caspofungin against Candida albicans biofilms. asm.orgnih.govasm.orgnih.govresearchgate.net In an in vivo model using Caenorhabditis elegans, this compound was found to potentiate the activity of caspofungin. asm.orgnih.govasm.orgnih.govresearchgate.net The combination of the tyrocidine complex with caspofungin demonstrated a synergistic effect against C. albicans biofilms, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.10 to 0.35. taylorandfrancis.com In the C. elegans infection model, a combination of TrcA (3.0 µM) and caspofungin (0.19 µM) resulted in a higher survival rate in nematodes compared to treatment with caspofungin alone. taylorandfrancis.com Furthermore, a synthetic analogue of this compound (compound 2) has also shown nanomolar antifungal activity in synergy with amphotericin B. acs.org

Selected Antimicrobial Activity Data

| Compound | Target Microorganism | Activity Type | Value | Reference |

| This compound | Gram-positive bacteria | MIC | ~16 μg/mL (most species) | nih.gov |

| This compound | E. coli (Gram-negative) | MIC | > 128 μg/mL | nih.gov |

| This compound Analogue 2 | E. coli (Gram-negative) | MIC | 32 μg/mL | nih.gov |

| This compound | Candida albicans (planktonic) | MIC | Low-micromolar range | asm.orgnih.govasm.orgnih.gov |

| This compound | Candida albicans (biofilm) | BIC (Prevention) | 12.5 μM | nih.gov |

| Tyrocidine B | Candida albicans (biofilm) | BIC (Prevention) | 12.5 μM | nih.gov |

| Gramicidin S | Candida albicans (biofilm) | BIC (Prevention) | 12.5 μM | nih.gov |

| Tyrocidines (Complex) | Fusarium verticillioides | MIC | < 13 µg/mL (~10 µM) | microbiologyresearch.orgresearchgate.netresearchgate.netnih.gov |

| Tyrocidines (Complex) | Fusarium solani | MIC | < 13 µg/mL (~10 µM) | microbiologyresearch.orgresearchgate.netresearchgate.netnih.gov |

| Tyrocidines (Complex) | Botrytis cinerea | MIC | < 13 µg/mL (~10 µM) | microbiologyresearch.orgresearchgate.netresearchgate.netnih.gov |

| Tyrocidines (Complex) + Caspofungin | Candida albicans (biofilm) | Synergistic (Eradication) | FICI: 0.10–0.35 | taylorandfrancis.com |

| This compound + Caspofungin | Caenorhabditis elegans (C. albicans infection model) | Potentiation (Survival) | Increased survival rate | asm.orgnih.govasm.orgtaylorandfrancis.comnih.govresearchgate.net |

Ecological and Physiological Role of Tyrocidine a in Producer Organism

Modulation of Sporulation in Bacillus brevis

Tyrocidine A appears to be involved in the regulation of sporulation in Bacillus brevis. Under conditions of severe nitrogen starvation, B. brevis strain ATCC 8185 requires supplementation with tyrocidine to sporulate nih.gov. This induction of sporulation is highly specific to tyrocidine and occurs at low concentrations (5 µM) nih.gov.

The process of tyrocidine-induced sporulation is accompanied by characteristic sporulation-specific events, including the production of extracellular protease and the synthesis of dipicolinic acid nih.gov. The addition of tyrocidine leads to an initial, acute inhibition of RNA synthesis. This inhibition is followed by a limited activation of transcription, coinciding with the onset of linear gramicidin (B1672133) synthesis and the initial observable sporulation-specific changes nih.gov. These findings suggest that tyrocidine's action may involve the control of transcription, a notion supported by earlier studies on the effects of tyrocidine on purified RNA polymerase nih.gov.

Research indicates that tyrocidine inhibits RNA synthesis in an in vitro transcriptional system by forming a complex with DNA researchgate.net. This complex formation can lead to the unwinding of superhelical plasmids at low tyrocidine-to-DNA ratios. At higher concentrations, tyrocidine can tightly pack the DNA, resulting in apparent nuclease stability of the complex and inhibition of RNA synthesis researchgate.net.

Tyrocidine-synthesizing enzymes are induced and localized in parallel with the uptake of constitutive amino acids and components of pantetheine, a coenzyme involved in tyrocidine synthesis, during the growth of Bacillus brevis researchgate.net. Tyrocidine synthetase activity initially found in the soluble fraction of B. brevis cells appears to associate with the forespore membrane during stage IV of the sporulation process researchgate.net. This membrane-bound synthetase activity then disappears a few hours later researchgate.net.

Studies have shown that tyrocidines are concentrated in the forespore of sporulating cells researchgate.netresearchgate.net. Exponential cultures of the tyrocidine-producing B. brevis, when deprived of a nitrogen source, required approximately 5 mg/mL of tyrocidine to sporulate researchgate.netresearchgate.net.

While tyrocidine inhibits transcription by forming a complex with DNA, the co-produced linear peptide antibiotic gramicidin can partially reverse this inhibition researchgate.net. Gramicidin appears to break down the tightly packed DNA-peptide complex formed by tyrocidine, although the exact molecular mechanism of this reactivation is not fully understood researchgate.net.

Inter-species Interactions and Microbial Ecology

This compound, as a secondary metabolite produced by Bacillus brevis, can play a role in the complex interactions within microbial communities in its soil environment wikipedia.orgresearchgate.net. These interactions can include direct competition with other microorganisms.

Tyrocidine is known to disrupt the cell membrane function of target bacteria by permeating the lipid bilayer wikipedia.orgencyclopedia.pub. This mechanism of action contributes to its activity against a broad spectrum of Gram-positive organisms researchgate.netnih.gov. The ability to disrupt membranes provides B. brevis with a competitive advantage against susceptible bacteria in its ecological niche.

Beyond antibacterial activity, tyrocidines have also demonstrated activity against fungal phytopathogens, including Fusarium verticillioides, Fusarium solani, and Botrytis cinerea microbiologyresearch.org. Studies suggest that tyrocidines inhibit these fungi by disrupting their membrane integrity microbiologyresearch.org. This antifungal activity further broadens the ecological impact of tyrocidine production by B. brevis, potentially influencing fungal populations in the soil environment.

The production of secondary metabolites like tyrocidine can be influenced by inter-species interactions. Microbes within a community interact through various mechanisms, including the production of antimicrobial compounds frontiersin.org. These interactions can shape the structure and composition of microbial communities.

Research into the antibacterial activity of bacteria isolated from earthworm guts, including Bacillus brevis, has shown that compounds produced by these endosymbiotic bacteria can inhibit the growth of pathogenic bacteria like Salmonella typhi and Staphylococcus aureus smujo.id. Molecular docking analysis in one study indicated a low-binding affinity value for tyrocidine against a target protein, suggesting its potential as an antimicrobial agent in this context smujo.id. This highlights a potential role for tyrocidine in mediating interactions within the earthworm gut microbiome, where B. brevis can be found smujo.id.

Tyrocidines have also been observed to associate readily with various materials, showing selectivity towards polysaccharide-type materials such as cellulose (B213188) nih.gov. This property could influence their distribution and persistence in the soil environment, potentially impacting interactions with microbes associated with plant matter nih.gov.

While the antimicrobial activity of tyrocidine against competing microbes is a clear aspect of its ecological role, its intracellular function in sporulation within B. brevis suggests a dual purpose for this compound in the producer organism's survival and propagation researchgate.netresearchgate.net. The balance and interplay between these intracellular and extracellular roles are subjects of ongoing research in understanding the full ecological and physiological significance of tyrocidine production.

Q & A

Q. How should researchers design studies to investigate this compound’s synergy with conventional antibiotics?

- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For in vivo models, use murine infection studies with combination dosing (e.g., this compound + β-lactams). Include isobolograms to visualize additive/synergistic effects and assess statistical significance via two-way ANOVA .

Methodological Frameworks and Best Practices

- Research Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope (e.g., “In S. aureus biofilms, how does this compound compare to daptomycin in reducing viability after 24h?”) .

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables: Roman numeral labeling, footnotes for abbreviations, and supplementary files for extensive datasets .

- Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.